molecular formula C17H14N2O3S B12492327 N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide

N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide

Cat. No.: B12492327
M. Wt: 326.4 g/mol
InChI Key: POOTZWBXZBVDCD-UHFFFAOYSA-N
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Description

N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylquinoline-8-carboxamide

InChI

InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-17(20)15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20)

InChI Key

POOTZWBXZBVDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with quinoline-8-carboxamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis (programmed cell death) in cancer cells . Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

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